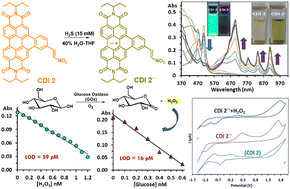A coronene diimide based radical anion for detection of picomolar H2O2: a biochemical assay for detection of picomolar glucose in aqueous medium†
Journal of Materials Chemistry B Pub Date: 2023-12-21 DOI: 10.1039/D3TB02473C
Abstract
Coronene diimide functionalized with 4-(2-nitrovinyl)phenyl (CDI 2) serves as a precursor for generating a stable radical anion (CDI 2˙−) using H2S as a reductant in 40% H2O–THF solution in the NIR region with stability up to >50 min. The optical, cyclic voltammetry (CV), current–voltage (I–V) and electron paramagnetic resonance (EPR) studies revealed the formation of the radical anion (CDI 2˙−). The addition of a strong oxidant NOBF4 quenches the radical anion (CDI 2˙−). The aggregation studies revealed that CDI 2 exists in the aggregated state in 40% H2O–THF solution, which points to the possibility of stabilization of the radical anion in the aggregates. The radical anion (CDI 2˙−) was explored for the detection of 58.27 pM H2O2 in aqueous medium with the naked eye colour change from green to light yellow. The biochemical assay involving the radical anion (CDI 2˙−) and glucose oxidase (GOx) enzyme can be used for the detection of 16 pM (UV-vis method) and 82.4 pM (fluorescence method) glucose. The naked eye colour change from green to light yellow (daylight) and a colorless non-fluorescent solution to a green fluorescent solution (365 nm) allow the detection of 1 nM glucose.


Recommended Literature
- [1] Back matter
- [2] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [3] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [4] Molecular effects of encapsulation of glucose oxidase dimer by graphene†
- [5] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†
- [6] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [7] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
- [8] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [9] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [10] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites










